![molecular formula C7H8ClNO B1610494 1-(2-chloroethyl)pyridin-2(1H)-one CAS No. 51323-39-8](/img/structure/B1610494.png)
1-(2-chloroethyl)pyridin-2(1H)-one
Overview
Description
Synthesis Analysis
A paper by Hadizadeh et al. describes the synthesis of a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid . The synthesis involved a one-pot, four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine, catalyzed by piperidine under ultrasound irradiation .Molecular Structure Analysis
The molecular formula of “1-(2-chloroethyl)pyridin-2(1H)-one” is C7H8ClNO . The structure of this compound includes a pyridin-2(1H)-one ring with a 2-chloroethyl group attached .Physical And Chemical Properties Analysis
The molecular weight of “1-(2-chloroethyl)pyridin-2(1H)-one” is 157.60 . It is recommended to be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Molecular Structure and Theoretical Calculations
The molecular structure of pyrido[1,2-a]pyrimidine derivatives, closely related to 1-(2-chloroethyl)pyridin-2(1H)-one, has been studied. These molecules exhibit planar ring systems and unique conformations, supported by theoretical calculations using MOPAC AM1 and DFT (Jasinski et al., 2009).
Catalysis and Complex Formation
Research has been conducted on half-sandwich Rhodium(III) and Iridium(III) complexes involving half-pincer chalcogenated pyridines, which include structures similar to 1-(2-chloroethyl)pyridin-2(1H)-one. These complexes have been found to catalyze transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
Crystal Structure Analysis
Studies have detailed the crystal structure and reactivity of palladium complexes including trans-bis[2-(2-chloroethyl)pyridine]palladium chloride. These analyses provide insights into the elimination reactions and structural properties of these complexes (Alunni et al., 2005).
Synthesis and Reactivity
Synthesis and characterization of novel compounds structurally similar to 1-(2-chloroethyl)pyridin-2(1H)-one have been explored. These studies focus on the reactivity of these compounds and their potential applications in various chemical reactions (Murthy et al., 2017).
Fluorescence and Sensor Applications
The creation of fluorescence ‘turn-on’ dual sensors for selective metal ion detection using compounds structurally related to 1-(2-chloroethyl)pyridin-2(1H)-one has been investigated. These studies show the potential of these compounds in developing sensitive detection methods for specific ions (Mudi et al., 2021).
properties
IUPAC Name |
1-(2-chloroethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNJWGPRUXBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507452 | |
Record name | 1-(2-Chloroethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)pyridin-2(1H)-one | |
CAS RN |
51323-39-8 | |
Record name | 1-(2-Chloroethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51323-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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